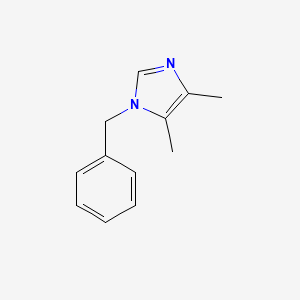

1-Benzyl-4,5-dimethylimidazole

Description

Historical Context and Significance of Imidazole (B134444) Derivatives in Organic Chemistry

Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. researchgate.net First synthesized by Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia, it was initially named glyoxaline. mdpi.com Despite its relatively low yield, this synthesis method is still employed for creating C-substituted imidazoles. mdpi.com

The imidazole nucleus is a cornerstone of many pharmaceuticals and biologically active compounds. rjptonline.orgjournalijcar.org Its derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. journalijcar.orgjchemrev.com The amphoteric nature of the imidazole ring, meaning it can act as both an acid and a base, makes it susceptible to both electrophilic and nucleophilic attack, contributing to its versatility in chemical synthesis. journalijcar.orgjchemrev.com This chemical adaptability has made imidazole and its derivatives a subject of continuous interest for over a century. journalijcar.org

The imidazole ring is also a constituent of several vital natural products, such as the amino acid histidine, histamine, and nucleic acids. rjptonline.org This prevalence in biological systems further underscores the significance of imidazole derivatives in medicinal chemistry and drug discovery. mdpi.comrjptonline.org

Overview of Research Trajectories for 1-Benzyl-4,5-dimethylimidazole and its Congeners

Research concerning this compound and its related compounds, often referred to as congeners, has explored various avenues, primarily focusing on synthesis, functionalization, and potential applications.

A significant area of research involves the synthesis of this compound and its derivatives. For instance, its N-oxide, this compound 3-oxide, can be synthesized through condensation reactions. evitachem.comuzh.ch This N-oxide serves as a versatile starting material for further chemical transformations. uzh.ch Deoxygenation of the N-oxide using reagents like Raney-nickel yields this compound. acs.orgnih.gov

Further functionalization of the this compound core is another active research trajectory. This includes N-alkylation to produce imidazolium (B1220033) salts, such as lepidilines, which have shown significant cytotoxicity against certain cancer cell lines. acs.org The C2 position of the imidazole ring is also a target for modification. For example, multicomponent condensation reactions involving this compound N-oxide, aldehydes, and Meldrum's acid have been developed to introduce substituents at this position. beilstein-journals.orgresearchgate.net Additionally, methods for trifluoromethylthiolation at the C2 position have been explored. nih.gov

The applications of these compounds are being investigated in various fields. In materials science, imidazole derivatives, including those with a 4,5-dimethylimidazole core, are used in the development of anion exchange membranes for fuel cells. rsc.orgrsc.org The introduction of methyl groups at the C4 and C5 positions is intended to enhance the stability of these membranes. rsc.org In catalysis, imidazolium salts derived from this compound are of interest for their potential use as N-heterocyclic carbene (NHC) precursors, which have broad applications in transition metal catalysis and organocatalysis. researchgate.net

Fundamental Heterocyclic Structural Frameworks

To understand this compound, it is essential to grasp the basics of heterocyclic chemistry. Heterocyclic compounds are cyclic compounds containing at least one atom of an element other than carbon within the ring structure. britannica.comwikipedia.org These non-carbon atoms are referred to as heteroatoms, with nitrogen, oxygen, and sulfur being the most common. britannica.comuou.ac.in

Heterocycles can be classified based on their ring size and the number and type of heteroatoms. wiley-vch.de The most common and extensively studied are those with five- or six-membered rings. britannica.comwikipedia.org Imidazole is a five-membered heterocycle with two nitrogen heteroatoms. researchgate.net

Heterocyclic compounds can also be categorized as saturated or unsaturated. uou.ac.in Saturated heterocycles, or heterocycloalkanes, lack double bonds within the ring and generally behave like their acyclic counterparts. uou.ac.inwiley-vch.de Unsaturated heterocycles, particularly aromatic ones, exhibit unique properties. Aromatic heterocycles, often called heteroarenes, possess a delocalized system of (4n + 2) π-electrons, adhering to Hückel's rule. wiley-vch.de The imidazole ring is aromatic. jchemrev.com

The structure of imidazole includes two distinct types of nitrogen atoms: a pyridine-like nitrogen and a pyrrole-like nitrogen. wiley-vch.de This distinction influences the chemical reactivity and properties of the molecule. The presence of heteroatoms in a ring can significantly alter the compound's physical and chemical properties compared to its all-carbon (carbocyclic) analogs. britannica.com

Fused ring systems, where another ring is attached to the parent heterocycle, create a vast array of new structures with diverse properties. pageplace.de Examples of benzo-fused heterocycles include quinoline (B57606) and indole. wikipedia.orguou.ac.in

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

31034-21-6 |

|---|---|

Formule moléculaire |

C12H14N2 |

Poids moléculaire |

186.25 g/mol |

Nom IUPAC |

1-benzyl-4,5-dimethylimidazole |

InChI |

InChI=1S/C12H14N2/c1-10-11(2)14(9-13-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |

Clé InChI |

MOHDDALAXSGGQZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N(C=N1)CC2=CC=CC=C2)C |

Origine du produit |

United States |

Synthetic Strategies and Methodologies for 1 Benzyl 4,5 Dimethylimidazole and Its Precursors

Synthesis of 1-Benzyl-4,5-dimethylimidazole N-Oxide

The primary precursor for the target compound is its N-oxide derivative. Its synthesis is a critical first step, achievable through several distinct methods.

Classical Solution-Phase Synthetic Protocols

The conventional synthesis of this compound N-oxide is typically achieved through the condensation of an α-hydroxyiminoketone with a formaldimine. upce.czacs.org A common laboratory procedure involves reacting diacetyl monoxime with N-benzylformaldimine. acs.orgnih.gov This acid-catalyzed cyclization is often carried out in glacial acetic acid at room temperature. mdpi.com The reaction mixture is stirred for approximately 12 hours, after which the product can be isolated. mdpi.com This method has been reported to yield this compound N-oxide as colorless crystals. acs.orgmdpi.com While effective, the yields for this solution-phase protocol are often moderate, with reports around 65-68%. acs.orgmdpi.com

| Method | Reactants | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Classical Solution-Phase (Method A) | Diacetyl monoxime, N-benzylformaldimine | Glacial acetic acid, room temp., 12h | 65% | mdpi.com |

| Mechanochemical (Method B) | Diacetyl monoxime, N-benzylformaldimine | Ball-milling, AcOH (LAG), 25 Hz, 0.5h | 92% | mdpi.com |

| Mechanochemical (Method C) | Diacetyl monoxime, Benzylamine, Paraformaldehyde | Ball-milling, AcOH (LAG), 25 Hz, 0.5h | 68% | mdpi.com |

Mechanochemical Synthetic Approaches

As an alternative to solvent-based methods, mechanochemical synthesis using ball-milling has emerged as a highly efficient approach for preparing 2-unsubstituted imidazole (B134444) N-oxides, including this compound N-oxide. upce.czresearchgate.netuzh.ch This solvent-free or low-solvent technique offers environmental benefits and can lead to significantly improved yields. uzh.chresearchgate.net

In a typical procedure, diacetyl monoxime and N-benzylformaldimine (often used as its trimer) are subjected to ball-milling. researchgate.net The addition of a small quantity of glacial acetic acid as a liquid-assisted grinding (LAG) agent can facilitate the reaction. mdpi.comresearchgate.net This two-component mechanochemical approach has been shown to produce this compound N-oxide in an excellent yield of 92% after only 20-30 minutes of milling, a substantial improvement over the classical solution-phase protocol. mdpi.comresearchgate.net

Multicomponent Reaction Pathways to N-Oxides

The synthesis of the N-oxide can also be viewed as a multicomponent reaction, combining several reactants in a single step to build the heterocyclic ring. beilstein-journals.org One such pathway involves the mechanochemical reaction of diacetyl monoxime, benzylamine, and paraformaldehyde (as a source for the formaldimine component). mdpi.com This three-component approach, performed under ball-milling conditions with acetic acid, also yields this compound N-oxide, albeit with a more moderate yield of 68%, which is comparable to the classical solution-based method. mdpi.com

Other multicomponent reactions have been developed for the C-2 functionalization of pre-existing imidazole N-oxides, for instance, by reacting this compound N-oxide with aldehydes and CH-acids like Meldrum's acid. beilstein-journals.orgnih.gov However, for the initial construction of the N-oxide ring itself, the condensation of an α-hydroxyiminoketone, an amine, and a formaldehyde (B43269) source remains the core strategy. upce.czacs.org

Deoxygenation Protocols for the Formation of this compound

The conversion of the stable N-oxide precursor to the final this compound product requires a deoxygenation step. This transformation is crucial, particularly in the multi-step synthesis of more complex molecules like the lepidiline alkaloids. acs.orgnih.gov

Reductive Methodologies (e.g., Raney-Nickel)

A widely employed and effective method for the deoxygenation of imidazole N-oxides is reduction using freshly prepared Raney-Nickel. acs.orgbeilstein-journals.orgresearchgate.net The reaction is typically performed by treating the N-oxide with an excess of Raney-Ni suspended in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature. acs.orgbeilstein-journals.org The process is monitored by thin-layer chromatography until the starting material is consumed, which can take a few hours. beilstein-journals.org This method is described as a smooth deoxygenation and is a key step in the synthesis of lepidilines A and C. acs.orgresearchgate.net The reaction provides the desired 1,4,5-trisubstituted imidazoles, such as this compound, in good yields. nih.govresearchgate.net

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Raney-Nickel | EtOH or MeOH, room temp. | Widely used, efficient for imidazole N-oxides. | acs.orgbeilstein-journals.org |

| ZrCl₄/NaBH₄ | THF, 0°C to room temp. | Rapid (<15 min), quantitative yields. | oup.com |

| Hantzsch Esters / Metallaphotoredox Catalysis | Visible light, room temp. | Highly chemoselective, mild conditions. | acs.orgnih.gov |

| Isopropanol (B130326) / Organic Photoredox Catalysis | Visible light | Sustainable, recyclable reductant (isopropanol). | rsc.org |

Alternative Deoxygenation Strategies

Beyond Raney-Nickel, a range of other reagents and catalytic systems have been developed for the deoxygenation of heterocyclic N-oxides, offering various advantages in terms of mildness, selectivity, and reaction time. oup.commdpi.com

A notably rapid and efficient method involves the use of a zirconium tetrachloride/sodium borohydride (B1222165) (ZrCl₄/NaBH₄) reagent system. oup.com In dry tetrahydrofuran (B95107) (THF), this system can achieve quantitative deoxygenation of heteroaromatic N-oxides in under 15 minutes at room temperature. oup.com

More recently, photoredox catalysis has provided mild and highly chemoselective deoxygenation methods. One such strategy employs Hantzsch esters as the stoichiometric reductant under visible light-mediated metallaphotoredox catalysis, which proceeds at room temperature and tolerates a wide array of functional groups. acs.orgnih.gov Another sustainable approach utilizes isopropanol as a recyclable reductant in an organic photoredox-based catalytic cycle, generating only acetone (B3395972) and water as byproducts. rsc.org

Other established, though sometimes harsher, methods include the use of trivalent phosphorous compounds or acid-catalyzed deoxygenation with sulphoxides. oup.compublish.csiro.au The choice of method often depends on the specific substrate and the presence of other sensitive functional groups in the molecule.

Direct Synthetic Routes to this compound via Cyclocondensation Reactions

The most prevalent synthetic route to this compound does not typically form the final product in a single step but proceeds through a 2-unsubstituted imidazole N-oxide intermediate. This intermediate, this compound N-oxide, is synthesized via a cyclocondensation reaction. The subsequent deoxygenation of the N-oxide yields the target compound.

A common method involves the condensation of diacetyl monoxime with an N-benzylformaldimine. researchgate.netuzh.ch This reaction can be carried out under various conditions, including conventional heating in solvents like ethanol or acetic acid, as well as under mechanochemical conditions using a ball mill, which can offer improved yields and shorter reaction times. uzh.chresearchgate.net For instance, ball-milling of diacetyl monoxime and N-benzylformaldimine trimer with a catalytic amount of acetic acid afforded this compound N-oxide in 92% yield. uzh.chresearchgate.net

Once the N-oxide is obtained, it is deoxygenated to furnish this compound. A standard procedure for this transformation is treatment with freshly prepared Raney-nickel in ethanol. researchgate.net This two-step sequence provides a reliable and efficient pathway to the desired 1,4,5-trisubstituted imidazole.

Table 1: Synthesis of this compound N-oxide via Cyclocondensation

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diacetyl monoxime, N-benzylformaldimine | EtOH, reflux, 4h | 1-Benzyl-4,5-dimethyl-1H-imidazole 3-oxide | 87% | uzh.ch |

| Diacetyl monoxime, N-benzylformaldimine trimer | Ball-milling, AcOH (cat.), 20 min | 1-Benzyl-4,5-dimethyl-1H-imidazole 3-oxide | 92% | uzh.chresearchgate.net |

| Diacetyl monoxime, N-benzyl aldimines | - | This compound N-oxide | 65% | researchgate.net |

Table 2: Deoxygenation of this compound N-oxide

| Reactant | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound N-oxide | Raney-nickel | EtOH | This compound | 71% | researchgate.net |

Advanced Synthetic Transformations and Functionalization of the Imidazole Ring

The this compound scaffold serves as a versatile platform for further chemical modifications. Functionalization can be directed at various positions on the imidazole ring, enabling the synthesis of a wide array of derivatives with tailored electronic and steric properties.

The C-2 position of the imidazole ring is particularly susceptible to functionalization, often facilitated by the N-oxide precursor. One significant transformation is trifluoromethylthiolation, which introduces the valuable SCF₃ group.

Direct C-H trifluoromethylthiolation of this compound N-oxide using reagents like AgSCF₃ has been found to be ineffective. nih.gov However, a successful two-step, one-pot protocol has been developed. nih.gov This method first involves a "sulfur transfer reaction" where the N-oxide reacts with a thione (e.g., 2,2,4,4-tetramethyl-3-thioxocyclobutanone) to form the corresponding imidazole-2-thione. The thione is then subjected to electrophilic trifluoromethylation using a Togni reagent (an electrophilic source of the CF₃ group) to yield the desired 2-trifluoromethylsulfanyl-imidazole. This sequence provides high yields of the C-2 functionalized product. nih.gov

Another C-2 functionalization is hydroxymethylation. This compound can be directly functionalized at the C-2 position by heating it with a 40% aqueous formaldehyde solution in an autoclave, yielding 1-benzyl-4,5-dimethyl-2-hydroxymethylimidazole.

Table 3: C-2 Functionalization of this compound and its N-oxide

| Starting Material | Reagents | Product | Yield | Reference |

|---|

While the C-2 position is the most common site for functionalization, methods for modifying other positions of the imidazole ring exist, although they are less frequently reported for this specific compound. The literature indicates that functionalization of the imidazole core is predominantly focused on the C-2 position due to the electronic properties of the ring. beilstein-journals.orgpublish.csiro.au

For related imidazole N-oxides, C-5 functionalization has been achieved through a metal-free C-H/C-Li coupling reaction with organolithium reagents, proceeding via a nucleophilic substitution of a hydrogen atom (SNH). beilstein-journals.org Additionally, general methods for the nitration of imidazoles using a mixture of nitric and sulfuric acid are known, which typically results in the introduction of a nitro group at the C-4 or C-5 position. google.comwikipedia.org However, specific examples of the regioselective nitration or other functionalizations of the C-4/C-5 methyl groups or the benzyl (B1604629) ring of this compound are not extensively documented, with research favoring transformations at the more activated C-2 position.

The synthetic methodologies for this compound can be adapted to produce a variety of substituted analogues and derivatives. By modifying the initial building blocks used in the cyclocondensation reaction, derivatives with different substituents at the N-1, C-4, and C-5 positions can be accessed.

For example, using substituted benzylamines in the initial condensation with diacetyl monoxime leads to analogues with functional groups on the benzyl ring. One such derivative is 1-(3-methoxybenzyl)-4,5-dimethylimidazole, a precursor to the natural product lepidiline C. researchgate.net This is achieved by first preparing 1-(3-methoxybenzyl)-4,5-dimethylimidazole N-oxide, followed by deoxygenation with Raney-nickel. researchgate.net

Furthermore, subsequent reactions on the synthesized this compound can generate more complex derivatives. N-alkylation at the N-3 position with a second benzyl group leads to the formation of symmetrical and non-symmetrical 1,3-dibenzyl-4,5-dimethylimidazolium salts, which are important precursors for N-heterocyclic carbenes. researchgate.net

Table 4: Examples of Synthesized Analogues and Derivatives

| Compound Name | Synthetic Approach | Precursors | Reference |

|---|---|---|---|

| 1-(3-Methoxybenzyl)-4,5-dimethylimidazole | Cyclocondensation followed by deoxygenation | Diacetyl monoxime, 3-methoxybenzylamine | researchgate.net |

| 1,3-Dibenzyl-4,5-dimethylimidazolium chloride (Lepidiline A) | N-alkylation | This compound, Benzyl chloride | researchgate.net |

| 1-Benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride (Lepidiline C) | N-alkylation | This compound, 3-Methoxybenzyl chloride | researchgate.net |

| 1-Benzyl-4,5-diphenylimidazole | Cyclocondensation followed by deoxygenation | Benzil monoxime, N-benzyl aldimines | researchgate.net |

Derivatization and Transformation Pathways of 1 Benzyl 4,5 Dimethylimidazole

Generation of Imidazolium (B1220033) Salts

The quaternization of the imidazole (B134444) nitrogen atoms is a critical first step in accessing the rich chemistry of N-heterocyclic carbenes. This is typically achieved through alkylation or benzylation reactions, leading to the formation of stable imidazolium salts.

The synthesis of imidazolium salts from 1-benzyl-4,5-dimethylimidazole is readily accomplished through N-alkylation or N-benzylation. A common and efficient method involves the reaction of this compound with a suitable benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. whiterose.ac.ukacs.org Microwave-assisted synthesis has been shown to be a particularly effective technique, significantly reducing reaction times. For instance, the reaction of this compound with benzyl chloride under microwave irradiation at 110 °C in acetonitrile (B52724) can be completed in as little as five minutes, affording the corresponding 1,3-dibenzyl-4,5-dimethylimidazolium chloride, also known as Lepidiline A, in nearly quantitative yield. whiterose.ac.ukacs.org

The reactivity of the alkylating agent can influence the reaction conditions. While benzyl chloride is effective, the more reactive benzyl bromide can also be used, sometimes providing better yields or requiring less forcing conditions. whiterose.ac.ukacs.org This N-alkylation strategy has been successfully applied to synthesize a variety of symmetrically and asymmetrically substituted imidazolium salts by using different benzyl halides. whiterose.ac.uknih.gov For example, fluorinated analogues of Lepidiline A have been prepared by N-benzylating this compound with fluorinated benzyl chlorides under microwave irradiation. nih.gov

The general procedure involves dissolving the this compound substrate in a suitable solvent like deoxygenated acetonitrile, adding the benzyl halide, and heating the mixture under microwave irradiation until the starting material is consumed. whiterose.ac.ukacs.orgnih.gov The resulting imidazolium salt often precipitates or can be isolated after removal of the solvent.

| Starting Material | Alkylating/Benzylating Agent | Product | Conditions | Yield | Reference |

| This compound | Benzyl chloride | 1,3-Dibenzyl-4,5-dimethylimidazolium chloride (Lepidiline A) | MeCN, MW, 110 °C, 5 min | ~100% | whiterose.ac.ukacs.org |

| This compound | 3-Methoxybenzyl chloride | 1-Benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride (Lepidiline C) | MeCN, MW, 110 °C | 84% | whiterose.ac.ukacs.org |

| This compound | 3-Fluorobenzyl chloride | 1-Benzyl-3-(3-fluorobenzyl)-4,5-dimethylimidazolium chloride | MeCN, MW, 110 °C, 45 min | 59% | nih.gov |

| This compound | 3-(Trifluoromethoxy)benzyl chloride | 1-Benzyl-4,5-dimethyl-3-[3-(trifluoromethoxy)benzyl]imidazolium chloride | MeCN, MW, 110 °C, 45 min | 72% | nih.gov |

| This compound | 3-(Trifluoromethyl)benzyl chloride | 1-Benzyl-4,5-dimethyl-3-[3-(trifluoromethyl)benzyl]imidazolium chloride | MeCN, MW, 110 °C, 45 min | 45% | nih.gov |

Table 1: Examples of N-Alkylation and N-Benzylation Reactions of this compound.

Following the initial synthesis of imidazolium halides (chlorides or bromides), the counterion can be readily exchanged. This is often desirable to modify the salt's physical properties, such as solubility or hygroscopicity, or to use a non-coordinating anion in subsequent catalytic applications. whiterose.ac.ukresearchgate.net

A prevalent method for anion exchange is metathesis with an ammonium (B1175870) or alkali metal salt containing the desired new anion. whiterose.ac.uknih.govresearchgate.net For instance, the conversion of imidazolium chlorides or bromides to their corresponding hexafluorophosphate (B91526) ([PF₆]⁻) salts is a common practice. whiterose.ac.uknih.gov This is typically achieved by treating an aqueous or aqueous-ethanolic solution of the imidazolium halide with ammonium hexafluorophosphate (NH₄PF₆). whiterose.ac.ukacs.orgnih.gov The resulting hexafluorophosphate salt is often less soluble in the reaction medium, facilitating its isolation by precipitation.

This straightforward anion exchange provides access to a wider range of imidazolium salts with tailored properties, expanding their utility in various chemical transformations. whiterose.ac.uk For example, the hexafluorophosphate salt of Lepidiline C was synthesized from the corresponding bromide salt. whiterose.ac.ukacs.org

| Starting Imidazolium Salt | Reagent | Product Imidazolium Salt | Conditions | Yield | Reference |

| 1-Benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium bromide | NH₄PF₆ | 1-Benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium hexafluorophosphate | aq. EtOH | 64% | whiterose.ac.ukacs.org |

| 1,3-Dibenzyl-4,5-dimethylimidazolium bromide | NH₄PF₆ | 1,3-Dibenzyl-4,5-dimethylimidazolium hexafluorophosphate | aq. EtOH | N/A | whiterose.ac.ukacs.org |

| Fluorinated Lepidiline Analogues (Chlorides) | NH₄PF₆ | Corresponding Hexafluorophosphates | aq. EtOH | N/A | nih.gov |

Table 2: Examples of Counterion Exchange Reactions for Imidazolium Salts Derived from this compound.

Formation and Reactivity of N-Heterocyclic Carbenes (NHCs) Derived from this compound Precursors

Imidazolium salts, such as those derived from this compound, are primary precursors for the generation of N-heterocyclic carbenes (NHCs). mdpi.comacs.org These carbenes are highly reactive species widely used as ligands in organometallic chemistry and as organocatalysts. mdpi.comacs.org

N-heterocyclic carbenes are most commonly generated in situ from their corresponding imidazolium salt precursors by deprotonation of the acidic C2-proton. znaturforsch.com This approach avoids the need to isolate the often air- and moisture-sensitive free carbene. znaturforsch.com For imidazolium salts derived from this compound, a suitable base is added to the reaction mixture containing the salt, which then serves as a direct source of the carbene for subsequent reactions. whiterose.ac.ukacs.org

Commonly used bases for this deprotonation include triethylamine (B128534) (Et₃N) in solvents like pyridine (B92270) or solid cesium carbonate (Cs₂CO₃) for mechanochemical approaches. whiterose.ac.ukacs.orgacs.org The choice of base and conditions can be tailored to the specific application. The successful in situ generation of the 1,3-dibenzyl-4,5-dimethylimidazol-2-ylidene from its imidazolium salt precursor has been demonstrated in various transformations, confirming the viability of this method. whiterose.ac.ukacs.org

A characteristic reaction of in situ generated NHCs is their ability to act as strong nucleophiles. A classic example of this reactivity is the sulfur-transfer reaction, where the carbene is trapped with elemental sulfur to form a stable imidazole-2-thione. acs.orgbeilstein-journals.org This reaction serves as a reliable method to confirm the formation of the transient carbene. acs.orgbeilstein-journals.org

For NHCs derived from this compound precursors, this transformation is performed by generating the carbene in situ in the presence of elemental sulfur. whiterose.ac.ukacs.org In a typical procedure, the imidazolium salt is dissolved in a solvent such as dry pyridine, and a base like triethylamine is added, followed by a slight excess of elemental sulfur. The mixture is stirred at room temperature, leading to the formation of the corresponding imidazole-2-thione, which can then be isolated and purified. acs.orgbeilstein-journals.org For example, 1-benzyl-3-benzyloxy-4,5-dimethylimidazolium bromide has been successfully converted to 1-benzyl-3-benzyloxy-4,5-dimethylimidazole-2-thione in 75% yield via this method. beilstein-journals.org Similarly, Lepidiline A and C have been used to generate the corresponding imidazole-2-thiones. whiterose.ac.uk

| Imidazolium Salt Precursor | Base | Reagent | Product | Conditions | Yield | Reference |

| 1-Benzyl-3-benzyloxy-4,5-dimethylimidazolium bromide | Et₃N | Elemental Sulfur (S₈) | 1-Benzyl-3-benzyloxy-4,5-dimethylimidazole-2-thione | Pyridine, rt, 24h | 75% | acs.orgbeilstein-journals.org |

| Lepidiline A / Lepidiline C | Et₃N or Cs₂CO₃ | Elemental Sulfur (S₈) | Corresponding Imidazole-2-thiones | Pyridine or Ball-mill | Moderate | whiterose.ac.ukacs.org |

Table 3: Sulfur-Transfer Reactions with NHCs Generated from this compound Derivatives.

Beyond sulfurization, the nucleophilic carbene generated from this compound derivatives is a versatile ligand for transition metals, forming stable metal-NHC complexes that are active in catalysis. mdpi.com The natural product Lepidiline A (1,3-dibenzyl-4,5-dimethylimidazolium chloride) has been explicitly used as an NHC ligand precursor to synthesize iridium(I) complexes. mdpi.com

The synthesis of these complexes can proceed via a transmetallation route. For example, the imidazolium bromide salt can be reacted with silver(I) oxide to form a silver-NHC complex. This silver complex then serves as an effective carbene transfer agent, reacting with an iridium precursor, such as [Ir(cod)Cl]₂, to yield the desired [Ir(cod)(NHC)Cl] complex. mdpi.com These iridium(I) NHC complexes, featuring the 1,3-dibenzyl-4,5-dimethylimidazol-2-ylidene ligand, have been characterized and successfully employed as catalysts in hydrogen isotope exchange (HIE) reactions, demonstrating a sophisticated application of the carbene's reactivity. mdpi.com This highlights the role of the this compound scaffold in creating tailored ligands for advanced catalytic transformations.

Synthesis of Imidazole-2-thiones and Related Heterocycles

The derivatization of the this compound core structure into imidazole-2-thiones and analogous heterocycles is a significant area of research, primarily leveraging the reactivity of the C(2) position. A predominant pathway for this transformation involves the use of this compound 3-oxide as a key intermediate.

A highly effective method for the synthesis of imidazole-2-thiones is the "sulfur transfer reaction". semanticscholar.orgacs.org This approach utilizes 2-unsubstituted imidazole N-oxides, such as this compound 3-oxide, which can be readily prepared through the condensation of diacetyl monoxime and N-benzylformaldimine. nih.govacs.org The N-oxide undergoes a reaction with a thioketone, for instance, 2,2,4,4-tetramethyl-3-thioxocyclobutanone, to yield the corresponding imidazole-2-thione. semanticscholar.orgacs.orgnih.gov In a documented procedure, the reaction of this compound N-oxide with this thioketone in dichloromethane (B109758) (DCM) at room temperature proceeds efficiently, affording the thione intermediate in high yield (95%). nih.gov

These imidazole-2-thione intermediates are valuable precursors for further functionalization. For example, they can be transformed into 2-trifluoromethylsulfanyl-imidazoles in a one-pot procedure. acs.orgnih.gov Following the initial sulfur transfer reaction, the resulting thione can be treated with an electrophilic trifluoromethylating agent, such as a Togni reagent, to furnish the final 2-CF3S-imidazole product in excellent yield. acs.orgnih.gov

An alternative strategy for synthesizing imidazole-2-thiones involves the reaction of imidazolium salts with elemental sulfur. nih.gov In a related example, 1-benzyl-3-benzyloxy-4,5-dimethylimidazolium bromide was treated with elemental sulfur in the presence of triethylamine (Et₃N) in pyridine. nih.gov This reaction resulted in the formation of 1-benzyl-3-benzyloxy-4,5-dimethylimidazole-2-thione, demonstrating the utility of activated imidazolium systems as precursors to thiones. nih.gov

The imidazole N-oxide intermediate can also be directed towards the synthesis of other related heterocycles, such as imidazol-2-ones. The treatment of imidazole 3-oxides with hexafluoroacetone (B58046) hydrate (B1144303) (HFAH) leads to the formation of crystalline complexes. semanticscholar.org Subsequent heating of these complexes can induce isomerization to the corresponding imidazol-2-ones, although this transformation was reported to be unsuccessful for derivatives bearing methyl groups at the C(4) and C(5) positions, which resulted in complex mixtures. semanticscholar.org

Research Findings for Imidazole-2-thione Synthesis

The following tables summarize the experimental data for the synthesis and characterization of imidazole-2-thiones and their derivatives starting from or related to this compound.

Table 1: Synthesis of an Imidazole-2-thione Derivative from an Imidazolium Salt

| Product | Starting Material | Reagents & Conditions | Yield | M.P. (°C) | Ref. |

| 1-Benzyl-3-benzyloxy-4,5-dimethylimidazole-2-thione | 1-Benzyl-3-benzyloxy-4,5-dimethylimidazolium bromide | Elemental sulfur, Et₃N, Pyridine, rt, 24 h | 75% | 116–117 | nih.gov |

Table 2: Characterization Data for 1-Benzyl-3-benzyloxy-4,5-dimethylimidazole-2-thione

| Analysis Type | Data | Ref. |

| ¹H-NMR (600 MHz, CDCl₃) | δ 1.79, 1.87 (2 s, 3 H each, 2 Me), 5.35 (s, 2 H, NCH₂), 5.47 (s, 2 H, OCH₂), 7.24–7.28, 7.31–7.33, 7.36–7.40, 7.50–7.52 (4 m, 3 H, 2 H, 3 H, 2 H, 2 Bn) ppm | nih.gov |

| ¹³C-NMR (151 MHz, CDCl₃) | δ 7.4, 9.2 (2 q, 2 Me), 47.8 (t, NCH₂), 78.0 (t, OCH₂), 117.7, 120.0 (2 s, Im), 127.0, 127.6, 128.6, 128.7, 129.3, 130.4 (6 d, 2 Bn), 133.9, 136.3 (2 s, 2 Bn), 157.4 (s, C=S) ppm | nih.gov |

| IR (neat) | ν 2924, 1403, 1340, 997 cm⁻¹ | nih.gov |

| ESI-MS (m/z) | 347.3 ([M + Na]⁺), 325.4 ([M + H]⁺) | nih.gov |

Table 3: One-Pot Synthesis of a 2-Trifluoromethylsulfanyl-imidazole via a Thione Intermediate

| Product | Starting Material | Reagents & Conditions | Yield | M.P. (°C) | Ref. |

| 1-Benzyl-4,5-dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole | This compound 3-oxide | 1) 2,2,4,4-tetramethyl-3-thioxocyclobutanone, DCM, rt, 2 h. 2) Togni Reagent, MeOH/HCl(sat.), -30 °C, 15 min | 83% | 52–54 | acs.orgnih.gov |

Table 4: Characterization Data for 1-Benzyl-4,5-dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole

| Analysis Type | Data | Ref. |

| ¹H-NMR (600 MHz, CDCl₃) | δ: 7.33–7.27 (m, 3H), 6.93–6.92 (m, 2H), 5.30 (s, 2H), 2.23 (s, 3H), 2.04 (s, 3H) | nih.gov |

| ¹³C{¹H}-NMR (151 MHz, CDCl₃) | δ 138.3, 136.0, 129.3, 129.1, 128.2 (q, ¹J(C–F) = 312.2 Hz), 128.0, 126.5 (q, ³J(C–F) = 2.8 Hz), 126.1, 48.6, 13.1, 9.9 | nih.gov |

| ¹⁹F-NMR (565 MHz, CDCl₃) | δ −47.2 (s, CF₃) | nih.gov |

| IR (neat) | ν 3030, 2959, 2929, 1572, 1494, 1453, 1401, 1148, 1092 cm⁻¹ | nih.gov |

| MS (ESI) (m/z) | 287.1 (100, [M + H]⁺) | nih.gov |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms for Synthesis and Transformation Pathways

Understanding the mechanisms by which 1-benzyl-4,5-dimethylimidazole is synthesized and transformed is crucial for controlling reaction outcomes and designing novel synthetic routes.

The synthesis of imidazole (B134444) derivatives can sometimes proceed through cycloaddition reactions. In the case of related imidazole N-oxides, a [3+2] cycloaddition mechanism has been proposed for their functionalization. beilstein-journals.org This type of reaction involves the imidazole N-oxide acting as a 1,3-dipole.

A proposed mechanistic pathway begins with the imidazole N-oxide undergoing a [3+2] cycloaddition with a dipolarophile, such as an electron-deficient alkene (e.g., ylidene). beilstein-journals.org This step forms a highly unstable cycloadduct. beilstein-journals.org This intermediate subsequently undergoes rearomatization and ring-opening to yield the functionalized imidazole product. beilstein-journals.org For instance, the reaction of an imidazole N-oxide with ethyl cyanoacetate (B8463686) and an aldehyde catalyst can lead to the formation of C-2 functionalized imidazoles. beilstein-journals.org Although this specific mechanism is detailed for imidazole N-oxides in general, it represents a potential pathway for the elaboration of the this compound scaffold.

Nucleophilic addition is a fundamental reaction type for imidazole derivatives, particularly their N-oxide forms. This compound N-oxide has been utilized as a key substrate in multicomponent condensation reactions, where it behaves as a 'C'-nucleophile. beilstein-journals.org

In a notable example, this compound N-oxide reacts with Meldrum's acid and various aldehydes in a metal-free condensation reaction. beilstein-journals.org The plausible mechanism for this transformation is initiated by the nucleophilic addition of Meldrum's acid to the aldehyde, forming a reactive intermediate. beilstein-journals.org The imidazole N-oxide then participates in the cascade, leading to the C-2 functionalization of the imidazole ring. beilstein-journals.org

Furthermore, attempts have been made to achieve direct trifluoromethylthiolation of this compound N-oxide via nucleophilic addition. nih.gov This approach involved activating the N-oxide function to facilitate the addition of the –SCF3 nucleophile at the C(2) position. However, this direct pathway proved unsuccessful. An alternative, successful one-pot protocol involved an initial "sulfur transfer reaction" followed by an electrophilic trifluoromethylation, highlighting the nuanced reactivity of the imidazole core. nih.gov

Direct C-H bond activation has emerged as a powerful and efficient strategy in modern organic synthesis for the construction and diversification of complex molecules, including heterocycles like imidazoles. nih.govtcichemicals.com This methodology allows for the direct formation of carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials and thus offering a more atom- and step-economical approach. nih.govtcichemicals.com

While specific studies detailing the direct C-H activation of this compound are not prominent, the relevance of this mechanism is significant. Palladium-catalyzed C-5 arylation of other imidazole derivatives, such as 1,2-dimethylimidazole, with aryl halides has been successfully achieved. researchgate.net These reactions proceed via a C-H activation pathway, demonstrating that the imidazole ring is amenable to this type of transformation. researchgate.net Such precedents suggest a strong potential for applying similar C-H activation strategies to the this compound scaffold for late-stage functionalization, enabling the synthesis of a wide array of analogues. nih.gov

Computational Chemistry Approaches to Understanding Reactivity and Structure

Computational methods are indispensable tools for gaining a deeper understanding of the molecular properties of this compound and related compounds at an electronic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, stability, and reactivity of imidazole derivatives. nih.govbohrium.com DFT calculations provide valuable insights into optimized molecular geometries, bond parameters, and vibrational frequencies. tandfonline.com For imidazole compounds, DFT has been employed to calculate a range of electronic properties that correlate with experimental observations and predict chemical behavior. tandfonline.comuantwerpen.be

Below is a table summarizing the typical parameters investigated for imidazole derivatives using DFT calculations.

| Parameter | Information Yielded | Typical Method | References |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformer. | B3LYP/6-311G(d,p) | tandfonline.com |

| Vibrational Frequencies | Predicts IR and Raman spectra for comparison with experimental data. | B3LYP/6-311G(d,p) | tandfonline.com |

| HOMO-LUMO Energies | Determines the energy gap, which relates to chemical reactivity and stability. | B3LYP/6-311++G(d,p) | uantwerpen.be |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | B3LYP/6-311G(d,p) | tandfonline.comresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates intramolecular charge transfer and stabilizing hyperconjugative interactions. | DFT | researchgate.net |

| Reactivity Descriptors | Calculates properties like ionization potential, electron affinity, and Fukui functions to quantify reactivity. | B3LYP | uantwerpen.be |

This table is illustrative and based on studies of related imidazole derivatives.

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. numberanalytics.com This method is particularly useful for conformational analysis, as it can explore the different spatial arrangements a molecule can adopt and the energy associated with each conformation. numberanalytics.comresearchgate.net

For complex molecules like substituted imidazoles, MD simulations provide insights into their flexibility and interactions in various environments, such as in solution or when bound to a biological receptor. tandfonline.comdntb.gov.ua By simulating the motion of atoms, MD can confirm the stability of specific conformations predicted by static DFT calculations and reveal how the molecule's shape changes over time. tandfonline.com This is crucial for understanding how the molecule's three-dimensional structure influences its properties and reactivity. numberanalytics.com

The applications of MD simulations in the study of imidazole derivatives are outlined in the table below.

| Application | Description | Significance | References |

| Conformational Sampling | Explores the potential energy surface to identify stable and low-energy conformers. | Predicts the dominant shapes of the molecule in a given environment. | numberanalytics.com |

| Stability Analysis | Simulates the molecule over time to assess the stability of its structure or its complex with another molecule. | Confirms the viability of predicted structures and binding modes. | tandfonline.com |

| Solvent Effects | Models the explicit interactions between the molecule and solvent molecules. | Provides a more realistic understanding of molecular behavior in solution. | researchgate.net |

| Binding Dynamics | Investigates the dynamic interactions between the imidazole derivative and a target protein or receptor. | Elucidates the mechanism of binding and the stability of the resulting complex. | tandfonline.comdntb.gov.ua |

This table is illustrative and based on studies of related imidazole derivatives.

Quantum Chemical Prediction of Reaction Energetics and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting the energies of reactants, products, and transition states. cuny.edueurjchem.com For imidazole and its derivatives, these methods have been applied to understand their role in various chemical transformations, from atmospheric oxidation to catalytic cycles. rsc.orgresearchgate.net

The reactivity of an imidazole derivative is significantly influenced by its substituent groups. In this compound, the benzyl (B1604629) group at the N1 position and the methyl groups at the C4 and C5 positions modulate the electronic structure of the imidazole core. A semi-empirical quantum mechanical method, RegioSQM, has been used to predict the regioselectivity of electrophilic aromatic substitution (EAS) on N-substituted imidazoles by calculating the free energies of the protonated regioisomers. amazonaws.comrsc.org For the related N-benzylimidazole, these calculations predict a 1:1 mixture of the 4- and 5-halogenated products, which aligns with experimental observations. rsc.org The presence of electron-donating methyl groups at the 4 and 5 positions in this compound would be expected to further activate the imidazole ring towards electrophilic attack, though the precise reaction energetics would require specific calculations.

Theoretical studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown that OH addition is most favorable at the C5 position. rsc.org Subsequent reactions of the resulting radical with O2 are complex, involving various transition states with low energy barriers (<10 kcal mol⁻¹), some of which are stabilized by hyperconjugative interactions. rsc.org While this study was on the parent imidazole, the principles of transition state stabilization are applicable to substituted derivatives.

In the context of catalysis, DFT calculations have been employed to investigate the mechanism of N-heterocyclic carbene (NHC)-catalyzed reactions, where imidazoles are common precursors. These studies detail the energetics of nucleophilic attack, cycloaddition steps, and catalyst dissociation, identifying the rate- and stereoselectivity-determining steps. rsc.org For a hypothetical reaction involving this compound as a catalyst or substrate, similar computational approaches would be necessary to map the potential energy surface and identify the lowest energy reaction pathways and transition states.

Thermochemical data for the closely related 1-benzylimidazole (B160759) have been determined both experimentally and theoretically. The standard molar enthalpy of formation in the gaseous phase provides a crucial energetic benchmark.

Table 1: Theoretical and Experimental Enthalpies of Formation for N-Substituted Imidazoles

| Compound | Method | Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) in kJ mol⁻¹ |

|---|---|---|

| 1-Methylimidazole (B24206) | G2(MP2) | 114.7 |

| 1-Methylimidazole | B3LYP | 118.8 |

| 1-Methylimidazole | Experimental | 116.8 ± 1.1 |

| 1-Benzylimidazole | G2(MP2) | 200.0 |

| 1-Benzylimidazole | B3LYP | 200.8 |

| 1-Benzylimidazole | Experimental | 204.0 ± 2.6 |

Data sourced from a comparative study on N-substituted pyrazoles and imidazoles. acs.org

The excellent agreement between the calculated and experimental values for 1-benzylimidazole lends confidence to the ability of these quantum chemical methods to predict the energetics of related molecules like this compound. acs.org The addition of two methyl groups would be expected to slightly alter this value, an effect that could be precisely quantified through similar high-level calculations.

Computational Analysis of Intermolecular Interactions

The non-covalent interactions involving this compound are critical for understanding its physical properties, crystal packing, and its behavior in biological or material science contexts. Computational methods allow for the quantification and characterization of these forces, such as hydrogen bonds, π-π stacking, and van der Waals interactions.

The imidazole ring itself is a versatile participant in non-covalent interactions. It can act as a hydrogen bond donor via the N-H group (in protonated forms or in unsubstituted imidazoles) and as a hydrogen bond acceptor at the sp²-hybridized nitrogen. mdpi.com The benzyl group introduces the possibility of π-π stacking and C-H···π interactions. Theoretical analysis of benzene-imidazole and imidazole-imidazole dimers using ab initio methods provides insight into the nature of these interactions. researchgate.net These studies quantify the contributions of electrostatic, exchange, repulsion, and dispersion energies at various orientations and separations.

For a related compound, 2-(benzylthio)-1,4,5-triphenyl-1H-imidazole, molecular dynamics simulations and DFT calculations were used to study its interaction with a carbon steel surface in the context of corrosion inhibition. acs.org These simulations model the adsorption behavior, indicating how the molecule orients itself to maximize favorable interactions with the surface. The calculations highlighted the roles of different functional groups in the adsorption process.

The energy of various intermolecular interactions for related imidazole systems can be calculated and partitioned into their constituent coulombic, polarization, dispersion, and repulsion terms.

Table 2: Calculated Intermolecular Interaction Energies for Imidazole Dimers

| Dimer Configuration | Method | Total Interaction Energy (kcal/mol) | Electrostatic Component (kcal/mol) | Dispersion Component (kcal/mol) |

|---|---|---|---|---|

| Imidazole-Imidazole (Parallel-displaced) | MP2/aug-cc-pVDZ | -6.5 | -2.0 | -7.5 |

| Benzene-Imidazole (T-shaped) | MP2/aug-cc-pVDZ | -3.0 | -1.5 | -4.0 |

Note: These values are illustrative examples derived from studies on parent systems and are intended to show the magnitude and nature of interactions. researchgate.net The repulsion and exchange components are not shown for simplicity.

In this compound, the absence of an N-H donor in the neutral molecule means that strong N-H···N hydrogen bonds, which often dominate the crystal packing of unsubstituted imidazoles, are not possible. However, C-H···N and C-H···π interactions involving the methyl and benzyl groups, along with π-π stacking of the benzyl rings, would be the primary drivers of its supramolecular assembly. The precise nature and energetics of these interactions would be revealed by dedicated computational studies involving methods like Symmetry-Adapted Perturbation Theory (SAPT) or analysis of the non-covalent interaction (NCI) index.

Coordination Chemistry of 1 Benzyl 4,5 Dimethylimidazole and Its Derivatives

Role as a Ligand in Transition Metal Complexation

1-Benzyl-4,5-dimethylimidazole and its closely related derivatives serve as effective ligands for a variety of transition metals. The coordination typically occurs through the lone pair of electrons on the unsubstituted N3 nitrogen atom of the imidazole (B134444) ring. The presence of the benzyl (B1604629) and dimethyl substituents significantly impacts the ligand's steric bulk and electron-donating ability, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.

The synthesis of metal complexes involving imidazole derivatives can be achieved through several established methods. A common approach involves the direct reaction of the imidazole ligand with a metal salt in a suitable solvent. For instance, the synthesis of this compound itself can be accomplished by the deoxygenation of this compound N-oxide using reagents like Raney-nickel. acs.org This precursor ligand can then be reacted with various metal halides or other salts.

A notable example, while involving a derivative, is the synthesis of gold(I), silver(I), and copper(I) complexes from 1,3-dibenzyl-4,5-dimethylimidazolium chloride, also known as lepidiline A. In this process, the imidazolium (B1220033) salt acts as a precursor to an N-heterocyclic carbene (NHC), which then coordinates to the metal center. The generation of the carbene is typically achieved under basic conditions in the presence of a metal source. For example, a copper(I) complex can be synthesized by reacting lepidiline A with copper(I) chloride and potassium carbonate under an inert atmosphere.

General synthetic strategies for imidazole-based metal complexes often involve the reaction of the ligand with a metal salt in a 1:1, 1:2, or other stoichiometric ratio, depending on the desired coordination number and the nature of the metal ion and its counter-ions. The choice of solvent and reaction conditions, such as temperature, can also play a crucial role in the successful isolation of the desired complex. For example, mononuclear zinc(II) and cadmium(II) complexes with 1-methylimidazole (B24206) and 2-methylimidazole (B133640) have been synthesized by the simple addition of an aqueous solution of the metal chloride to a water solution of the imidazole derivative, leading to the precipitation or crystallization of the complex upon stirring and solvent evaporation. conicet.gov.ar

The complexation of imidazole derivatives has been studied with a wide array of transition metal ions. While specific studies on this compound with all the listed metals are not extensively documented, the behavior of related imidazole and benzimidazole (B57391) ligands provides significant insight.

Co(II), Ni(II), Cu(II), Zn(II), and Cd(II): These divalent metal ions readily form complexes with imidazole-based ligands. The coordination number and geometry are influenced by the metal ion's electronic configuration, the ligand-to-metal ratio, and the presence of coordinating counter-ions. For instance, studies on tripodal chelating ligands incorporating benzyl-triazole arms with Mn(II), Ni(II), Co(II), and Zn(II) have revealed a range of coordination geometries, including trigonal prismatic and octahedral. worktribe.com A five-coordinate Co(II) complex with a distorted trigonal bipyramidal geometry was formed using a tripodal tris[(1-benzyltriazol-4-yl)methyl]amine ligand and an additional imidazole ligand. nih.gov

Complexes of Co(II) with other imidazole-containing ligands have shown distorted octahedral geometries. rsc.org Similarly, Ni(II) complexes with imidazole derivatives often exhibit octahedral coordination. worktribe.com Studies on the extraction of Cu(II) complexes with 1-alkyl-4-methylimidazoles demonstrate the formation of stable complexes in aqueous solution. science.gov

Cadmium(II) is known to form both mononuclear and polynuclear complexes with imidazole ligands. For example, with 1-methylimidazole, a polymeric structure with bridging bromide ions can be formed, resulting in an octahedral coordination environment for the Cd(II) ion. conicet.gov.ar With other ligands, mononuclear Cd(II) complexes with tetrahedral or octahedral geometries have also been reported. researchgate.netuj.edu.pl

Rhenium, Gold, Silver, and Copper: The coordination chemistry of these metals with imidazole derivatives is of significant interest, partly due to their potential applications in medicine and catalysis.

Rhenium: Rhenium complexes with imidazole and benzimidazole ligands have been synthesized. For example, dirhenium(III) and oxorhenium(V) complexes containing benzimidazole have been characterized, highlighting the ability of the imidazole moiety to stabilize various oxidation states of rhenium. nih.gov

Gold, Silver, and Copper: N-heterocyclic carbene (NHC) complexes of these coinage metals derived from imidazolium salts are a major area of research. As mentioned, complexes of Au(I), Ag(I), and Cu(I) have been synthesized from 1,3-dibenzyl-4,5-dimethylimidazolium chloride (lepidiline A). These complexes are typically linear, two-coordinate species. The synthesis of these complexes underscores the utility of benzyl-substituted dimethylimidazole derivatives as precursors to potent ligands for these metals.

| Metal Ion | Typical Coordination Geometries with Imidazole Derivatives | Example with Related Ligand | Reference |

|---|---|---|---|

| Co(II) | Octahedral, Trigonal Bipyramidal | Co(imidazole)(tbta)2 (tbta = tris[(1-benzyltriazol-4-yl)methyl]amine) | nih.gov |

| Ni(II) | Octahedral | [Ni(TBTA)(OH2)Cl]Cl (TBTA = tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | worktribe.com |

| Cu(II) | Square Planar, Distorted Octahedral | Complexes with 1-alkyl-4-methylimidazoles | science.gov |

| Zn(II) | Tetrahedral | [Zn(TPTA)Cl]2[ZnCl4] (TPTA = tris[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]amine) | worktribe.com |

| Cd(II) | Tetrahedral, Octahedral (often polymeric) | Polymeric [Cd(1-methylimidazole)2Br2]n | conicet.gov.ar |

| Rhenium | Octahedral | [ReO2(Benzimidazole)4]+ | nih.gov |

| Gold(I) | Linear | Chloro-(1,3-dibenzyl-4,5-dimethyl-imidazol-2-ylidene)gold(I) | |

| Silver(I) | Linear | Chloro-(1,3-dibenzyl-4,5-dimethyl-imidazol-2-ylidene)silver(I) | |

| Copper(I) | Linear | Chloro-(1,3-dibenzyl-4,5-dimethyl-imidazol-2-ylidene)copper(I) |

Structural Characterization of Metal Complexes

The definitive structures of these coordination compounds are determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

For example, the crystal structure of a Co(II) complex with the tripodal ligand tris[(1-benzyltriazol-4-yl)methyl]amine and an imidazole molecule reveals a five-coordinate, distorted trigonal bipyramidal geometry. nih.gov In this structure, the three triazole nitrogens occupy the equatorial positions, while the apical positions are filled by the amine nitrogen of the tripodal ligand and the nitrogen from the separate imidazole molecule. nih.gov

In the case of a polymeric cadmium(II) complex with 1-methylimidazole, X-ray diffraction shows a centrosymmetric octahedral coordination for the cadmium ion, with bridging bromide ions creating the polymer chain. conicet.gov.ar The synthesis of nickel and palladium pincer complexes with 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride as the ligand precursor resulted in square-planar geometries. researchgate.net These examples highlight the diverse coordination environments that can be adopted, heavily influenced by the specific ligand framework and the metal ion.

Spectroscopic methods are crucial for characterizing these complexes, especially when single crystals are not obtainable, and for studying their properties in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing the coordination of the imidazole ligand to the metal ion. Changes in the vibrational frequencies of the imidazole ring, particularly the C=N stretching vibration, upon complexation can provide evidence of the ligand-metal bond. The IR spectra of imidazolium salts, such as 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium hexafluorophosphate (B91526), show characteristic bands for the imidazole ring and the counter-ion. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons on the imidazole ring and its substituents are sensitive to the electronic environment and can shift upon coordination to a metal. For paramagnetic complexes (e.g., with Co(II) or Ni(II)), NMR spectra are often broadened and shifted over a wide range, but can still provide structural information. Spectroscopic data for this compound and its derivatives are well-documented. acs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes in the UV-Vis region are dictated by d-d electronic transitions and charge-transfer bands. These spectra are highly dependent on the coordination geometry and the nature of the ligands. For instance, the UV-Vis spectrum of a high-spin Co(II) complex with a distorted octahedral geometry typically shows characteristic absorption bands corresponding to specific electronic transitions. mdpi.com

| Spectroscopic Technique | Information Gained | Example from Related Compounds | Reference |

|---|---|---|---|

| IR Spectroscopy | Confirmation of functional groups, shifts in vibrational frequencies upon coordination. | Characteristic C=N and C=C stretching bands in Co(II), Ni(II), and Cu(II) complexes. | researchgate.net |

| NMR Spectroscopy (1H, 13C) | Structural elucidation of the ligand and its diamagnetic complexes. | 1H and 13C chemical shifts for 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium salts. | acs.orgnih.gov |

| UV-Vis Spectroscopy | Information on coordination geometry from d-d transitions and charge-transfer bands. | Absorption bands for distorted octahedral Co(II) and Ni(II) complexes. | mdpi.com |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | ESI-MS of imidazolium salts and their precursors. |

Ligand Design Principles and Coordination Motifs in Imidazole Chemistry

The design of imidazole-based ligands for specific applications in catalysis, materials science, and medicinal chemistry is a dynamic area of research. The versatility of the imidazole core allows for systematic modification of its steric and electronic properties.

Ligand Design Principles:

Steric Hindrance: The introduction of substituents at positions C2, C4, and C5 of the imidazole ring can be used to control the coordination number and geometry of the resulting metal complexes. Bulky groups, such as the benzyl group in this compound, can prevent the formation of highly coordinated species and may favor lower coordination numbers.

Electronic Effects: The electron-donating or withdrawing nature of substituents influences the basicity of the coordinating nitrogen atom and the strength of the metal-ligand bond. The methyl groups in this compound are weakly electron-donating, enhancing the donor strength of the imidazole ligand.

Multidentate Ligands: Incorporating the imidazole moiety into larger, multidentate (or "pincer") ligand frameworks is a common strategy to create highly stable and well-defined metal complexes. researchgate.net These ligands can enforce specific coordination geometries and enhance the stability of the complex through the chelate effect.

N-Heterocyclic Carbenes (NHCs): Imidazolium salts, such as derivatives of this compound, are excellent precursors for NHCs. These carbenes are strong σ-donors that form very stable bonds with transition metals, leading to robust catalysts and complexes with unique properties.

Common Coordination Motifs:

Monodentate Coordination: Simple imidazole ligands typically bind to a single metal center through their N3 atom.

Bridging Ligands: In some cases, particularly in polymeric structures, imidazole or its derivatives can bridge two metal centers.

Tripodal and Pincer Scaffolds: Imidazole units are frequently incorporated as donor groups in tripodal or pincer ligands, which encapsulate the metal ion, providing a well-defined and stable coordination environment. worktribe.com This is a key design element in creating biomimetic complexes that model the active sites of metalloenzymes.

The study of this compound and its derivatives contributes to a deeper understanding of these principles, paving the way for the rational design of novel coordination compounds with tailored properties and functions.

Distribution and Extraction Phenomena of Metal Complexes

The application of this compound and its derivatives in the separation of metal ions through solvent extraction is a significant area of study within coordination chemistry. This process, also known as liquid-liquid extraction, relies on the selective distribution of metal complexes between two immiscible liquid phases, typically an aqueous phase containing the metal ions and an organic phase containing the extractant ligand. The efficiency of this separation is governed by the formation of neutral metal-ligand complexes that are more soluble in the organic solvent than in the aqueous phase.

While specific research detailing the distribution and extraction phenomena of metal complexes with this compound as the primary extractant is not extensively documented in the reviewed scientific literature, valuable insights can be drawn from studies on its parent ligand, 4,5-dimethylimidazole, and other N-substituted imidazole derivatives. tandfonline.comtandfonline.comtandfonline.com

Research Findings from Analogous Systems

Studies on the solvent extraction of first-row transition metal ions using 4,5-dialkylimidazoles have demonstrated their potential as effective extractants. tandfonline.comtandfonline.com For instance, research on 4,5-dimethylimidazole has shown that it can form extractable complexes with several divalent metal ions. The extraction of these complexes is highly dependent on the nature of the organic solvent used. tandfonline.com

It has been observed that metal complexes of 4,5-dimethylimidazole are efficiently extracted into polar, electron-donating solvents like benzyl alcohol and 2-butanol. tandfonline.comtandfonline.com In contrast, less polar solvents such as benzene (B151609) and chloroform (B151607) are ineffective at extracting these complexes. tandfonline.com This suggests that the solvent molecules likely play a role in the coordination sphere of the extracted metal complex, a phenomenon known as solvation or synergetic extraction.

The extraction of metal ions with alkylimidazole ligands is also significantly influenced by the pH of the aqueous phase. e3s-conferences.org The pH determines the extent of protonation of the imidazole ligand, which in turn affects its ability to coordinate with the metal ion. Generally, as the pH increases, the concentration of the deprotonated, coordinating form of the ligand increases, leading to enhanced extraction of the metal complex. The pH at which 50% of the metal ion is extracted (pH₁/₂) is a key parameter used to characterize the extraction efficiency. e3s-conferences.org

The structure of the alkylimidazole ligand, particularly the substituents on the imidazole ring, plays a crucial role in the extraction process. tandfonline.come3s-conferences.org The introduction of an alkyl or aryl group at the N-1 position, such as the benzyl group in this compound, is expected to significantly increase the lipophilicity of the resulting metal complexes. This increased affinity for the organic phase generally enhances the extraction efficiency.

Furthermore, the steric hindrance introduced by substituents can influence the coordination geometry of the metal complexes, which in turn affects their extractability. tandfonline.comtandfonline.com For example, the presence of bulky substituents can favor the formation of tetrahedral complexes over octahedral ones. Tetrahedral complexes are often more readily extracted into organic solvents. tandfonline.com

Expected Behavior of this compound in Metal Extraction

Based on the findings for analogous systems, it can be postulated that this compound would be a promising extractant for transition metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). The presence of the benzyl group at the N-1 position would render the ligand and its metal complexes more hydrophobic, likely allowing for efficient extraction into a wider range of organic solvents, including less polar ones, compared to the parent 4,5-dimethylimidazole.

The extraction process would be expected to follow the general principles of liquid-liquid extraction, with the distribution of the metal between the aqueous and organic phases being dependent on factors such as the pH of the aqueous solution, the concentration of the ligand in the organic phase, and the nature of the organic solvent.

To illustrate the principles of extraction with imidazole-based ligands, the following data tables, derived from studies on related compounds, are presented.

Table 1: Influence of Solvent on the Extraction of Divalent Metal Complexes with 4,5-Dimethylimidazole

| Metal Ion | Extracting Solvent | Extraction Efficiency | Reference |

| Co(II) | Benzyl Alcohol | High | tandfonline.com |

| Co(II) | 2-Butanol | Moderate | tandfonline.com |

| Ni(II) | Benzyl Alcohol | Low | tandfonline.com |

| Ni(II) | 2-Butanol | Moderate | tandfonline.com |

| Zn(II) | Benzyl Alcohol | Moderate | tandfonline.com |

| Zn(II) | 2-Butanol | High | tandfonline.com |

| Cu(II) | Benzyl Alcohol | High | tandfonline.com |

| Cu(II) | 2-Butanol | Moderate | tandfonline.com |

Note: This table is a qualitative representation based on reported research findings.

Table 2: Effect of pH on the Extraction of Divalent Metal Ions with Alkylimidazole Derivatives

| Metal Ion | Ligand System | pH for 50% Extraction (pH₁/₂) | Reference |

| Cu(II) | 1,2,4-trimethylimidazole in dichloromethane (B109758) | 4.0 | e3s-conferences.org |

| Cd(II) | 1,2,4-trimethylimidazole in dichloromethane | 4.3 | e3s-conferences.org |

| Zn(II) | 1,2,4-trimethylimidazole in dichloromethane | 5.3 | e3s-conferences.org |

| Cu(II) | 1-decyl-2,4-dimethylimidazole in dichloromethane | 3.45 | e3s-conferences.org |

| Zn(II) | 1-decyl-2,4-dimethylimidazole in dichloromethane | 4.05 | e3s-conferences.org |

| Cd(II) | 1-decyl-2,4-dimethylimidazole in dichloromethane | 5.4 | e3s-conferences.org |

Note: This data is for illustrative purposes to show the trend of pH dependence in metal extraction with related imidazole ligands.

Catalytic Applications of 1 Benzyl 4,5 Dimethylimidazole Derived Species

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes are a class of stable singlet carbenes that have become ubiquitous in catalysis. They are prized for their strong σ-donating ability and steric tunability, which allow them to form robust bonds with metal centers and stabilize catalytic intermediates. The NHC derived from 1-benzyl-4,5-dimethylimidazole is generated from its imidazolium (B1220033) salt precursor, most notably 1,3-dibenzyl-4,5-dimethylimidazolium chloride, a natural product known as Lepidiline A.

The NHC ligand derived from the Lepidiline A precursor, 1,3-dibenzyl-4,5-dimethyl-1H-imidazol-2-ylidene (IBnMe), has been successfully employed in sophisticated metal-catalyzed transformations. A prominent example is its use in iridium(I)-catalyzed hydrogen isotope exchange (HIE) reactions.

Iridium(I) complexes bearing both a phosphine (B1218219) and an NHC ligand are highly effective for directed HIE, a process vital for introducing deuterium (B1214612) or tritium (B154650) into organic molecules for pharmaceutical studies and mechanistic investigations. rsc.org In a comparative study, an iridium(I) complex featuring the IBnMe ligand was synthesized and its catalytic activity in HIE was evaluated against other NHC-ligated iridium catalysts. rsc.org The synthesis of the precursor, Lepidiline A, can be achieved by the double benzylation of 4,5-dimethylimidazole. rsc.org

The study highlighted how variations in the NHC ligand's structure—specifically the N-substituents (benzyl vs. mesityl) and the backbone substitution (dimethyl vs. dihydrogen)—influence catalytic reactivity. rsc.org The complex [Ir(cod)(IBnMe)(PPh3)]PF6 was tested in the deuteration of various substrates, demonstrating the practical utility of this ligand in facilitating C-H activation. The steric and electronic properties imparted by the N-benzyl and C4,C5-dimethyl groups of the IBnMe ligand play a crucial role in the efficacy of the catalytic system. rsc.org

Below is a data table summarizing the performance of different iridium-NHC catalysts in the deuteration of a model substrate, highlighting the influence of the NHC structure.

| Catalyst (NHC Ligand) | N-Substituent | Backbone | % Deuterium Incorporation | Reference |

|---|---|---|---|---|

| [Ir(cod)(IMes)(PPh3)]PF6 | Mesityl | H2 | High | rsc.org |

| [Ir(cod)(IBn)(PPh3)]PF6 | Benzyl (B1604629) | H2 | Moderate | rsc.org |

| [Ir(cod)(IBnMe)(PPh3)]PF6 | Benzyl | Me2 | High | rsc.org |

While specific examples detailing the use of the 1-benzyl-4,5-dimethylimidazol-2-ylidene ligand in palladium-catalyzed cross-coupling are not prevalent in the reviewed literature, the structural features of this NHC are highly relevant to this field. Palladium-NHC complexes are workhorses in C-C and C-heteroatom bond formation. The strong σ-donation of the NHC stabilizes the Pd(0) active species, while its steric bulk can promote the crucial reductive elimination step and prevent the formation of inactive off-cycle species. acs.org The balance of steric and electronic properties offered by the benzyl and dimethyl groups suggests potential efficacy in such transformations.

Beyond their role as ligands for transition metals, NHCs are powerful organocatalysts in their own right, most famously for mediating umpolung (reactivity inversion) of aldehydes. nih.govchimicatechnoacta.ru The archetypal NHC-catalyzed transformation is the benzoin (B196080) condensation, where an aldehyde is converted into an α-hydroxy ketone. beilstein-journals.org The catalytic cycle proceeds via the formation of a key "Breslow intermediate," an acyl anion equivalent generated from the reaction of the NHC with an aldehyde. beilstein-journals.org

While direct organocatalytic applications of 1-benzyl-4,5-dimethylimidazol-2-ylidene were not found, closely related imidazole-derived NHCs have shown significant activity. For instance, 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene, which shares the same dimethylated imidazole (B134444) core, has been used to catalyze the carboxylative cyclization of a propargyl alcohol with CO2, demonstrating its utility in carbon fixation reactions. mdpi.com The ability of these carbenes to act as potent nucleophilic catalysts opens avenues for various transformations, including acyl transfer reactions and ring-opening polymerizations. mdpi.comumons.ac.be These examples underscore the potential of the this compound-derived NHC to function as an organocatalyst, leveraging the nucleophilicity of the carbene carbon.

Non-NHC Based Catalytic Roles of this compound

Catalytic activity is not limited to the NHC species. The parent imidazole scaffold and its simple derivatives can also participate in and promote chemical reactions. A notable example involves this compound N-oxide, a direct derivative of the title compound.

In a metal-free, multicomponent condensation, this compound N-oxide acts as a 'C'-nucleophile. nih.gov This reaction involves the N-oxide, an aldehyde, and Meldrum's acid in refluxing acetonitrile (B52724) to produce functionalized imidazole derivatives. nih.gov The process is operationally simple and does not require an external acid or base catalyst. The reaction is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic variants. nih.gov

The proposed mechanism suggests that the reaction initiates with the formation of an adduct between the aldehyde and Meldrum's acid. The imidazole N-oxide then acts as a carbon-centered nucleophile, attacking the intermediate to drive the condensation and functionalization at the C-2 position of the imidazole ring. nih.gov This showcases a catalytic role where the imidazole derivative itself, in its N-oxide form, is the key reactive species, distinct from its more common function as an NHC precursor.

Mechanistic Insights into Catalytic Cycles and Performance

Understanding the reaction mechanisms is key to optimizing catalytic performance. For the systems derived from this compound, distinct mechanistic pathways are operative.

In the Iridium-NHC catalyzed hydrogen isotope exchange , the generally accepted mechanism involves the coordination of a directing group on the substrate to the iridium center. rsc.org This is followed by an oxidative addition of a nearby C-H bond to the metal, forming an iridium(III) hydride intermediate. Subsequent reductive elimination of a C-D bond, after exchange with the deuterium source (e.g., D2 gas), completes the isotopic labeling. rsc.orgrsc.org The NHC ligand's role is crucial; its strong electron donation stabilizes the high-oxidation-state Ir(III) intermediate, while its steric bulk influences the selectivity and rate of the C-H activation step. rsc.org

For palladium-catalyzed cross-coupling reactions , the performance of an NHC ligand is dictated by its influence on the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org A key challenge is preventing the formation of catalytically inactive or less active off-cycle species, such as Pd(I) dimers. nih.gov Bulky NHC ligands, like the one derived from Lepidiline A, are known to stabilize the monomeric Pd(0) active species, facilitating the catalytic turnover and often allowing for the coupling of sterically hindered substrates. mdpi.com

In the non-NHC based condensation involving the N-oxide , the mechanism is fundamentally different as it does not involve a metal center. The imidazole N-oxide functions as a nucleophile due to the electronic nature of the N-oxide bond. The proposed pathway involves a Knoevenagel-type condensation between the aldehyde and Meldrum's acid, followed by a nucleophilic attack from the C-2 position of the imidazole N-oxide onto the resulting electrophilic species. A subsequent cascade of ring-opening and rearrangement steps leads to the final functionalized product. nih.gov

Finally, in NHC organocatalysis , such as the benzoin reaction, the mechanism hinges on the formation of the Breslow intermediate. The NHC adds nucleophilically to an aldehyde, and after a proton transfer, a nucleophilic enaminol (the Breslow intermediate) is formed. This species then attacks a second aldehyde molecule, leading to the C-C bond formation. Subsequent elimination of the NHC regenerates the catalyst and releases the α-hydroxy ketone product. beilstein-journals.org The stability and nucleophilicity of the NHC are paramount for an efficient catalytic cycle.

Applications in Advanced Materials Science

Integration into Polymer Systems for Functional Materials

1-Benzyl-4,5-dimethylimidazole is a key compound in the development of functional polymers, particularly for anion exchange membranes (AEMs). These membranes are critical components in various electrochemical devices, including fuel cells and water electrolyzers. The incorporation of imidazolium (B1220033) groups, derived from this compound, into polymer backbones imparts desirable properties for efficient ion transport and operational stability.

The development of AEMs featuring this compound moieties involves the synthesis of polymers with functional groups that can be quaternized to create fixed positive charges. These positive charges facilitate the transport of anions, such as hydroxide (B78521) ions (OH-), across the membrane. A common method for creating these AEMs is through radiation grafting, where a base polymer film is irradiated and then reacted with a monomer containing the desired functional group.

In a notable study, radiation-grafted AEMs were synthesized with pendent 1-benzyl-2,3-dimethylimidazolium head-groups, a close structural analog of the this compound cation. rsc.org These AEMs were produced with ion-exchange capacities in the range of 1.7–1.9 meq g−1, a crucial parameter that dictates the membrane's ability to conduct ions. rsc.org The ionic conductivities of these membranes were found to be comparable to other functionalized AEMs, reaching approximately 24.5 ± 1.8 mS cm−1 at 50 °C. rsc.org

| Membrane Type | Functional Group | Ion-Exchange Capacity (meq g⁻¹) | Ionic Conductivity (mS cm⁻¹ at 50°C) |

| Radiation-grafted AEM | 1-benzyl-2,3-dimethylimidazolium | 1.7–1.9 | 24.5 ± 1.8 |

| Radiation-grafted AEM | 1-benzyl-3-methylimidazolium (B1249132) | 1.7–1.9 | Comparable to benchmark |

| Radiation-grafted AEM | Benzyltrimethylammonium (B79724) (benchmark) | 1.7–1.9 | Comparable to others |